Field: Biochemistry
Application: DTT is frequently utilized in biochemical preparations of thiol proteins and chemical peptide synthesis.
Methods: DTT is used to break down protein disulfide bonds and stabilize enzymes and other proteins.
Field: Orthopaedics
Application: DTT has been used in the detection of Orthopaedic Implant-Associated Infections (OIAIs).
Field: Protein Chemistry
Application: DTT is used in protein chemistry research on the folding of proteins and enzyme activity.
Field: Nanotechnology
Application: DTT-based displacement is widely utilized for separating ligands from their gold nanoparticle (AuNP) conjugates.
Field: Reproductive Biology
Application: DTT is an essential component for sperm cell lysis.
Dithiothreitol is an organosulfur compound with the chemical formula CHOS. It is a colorless, water-soluble compound classified as a dithiol and a diol. Commonly referred to as Cleland's reagent, it is primarily used as a reducing agent in biochemical applications, particularly for the reduction of disulfide bonds in proteins. The compound has a redox potential of -0.33 V at pH 7, which facilitates its role in thiol-disulfide exchange reactions. Dithiothreitol exists in a racemic form and has an epimeric counterpart known as dithioerythritol.
DTT's primary mechanism of action involves its reducing ability. Disulfide bonds in proteins play a crucial role in protein structure and function. DTT disrupts these bonds by offering its own thiol groups, leading to the formation of free thiols in the protein. This can alter protein conformation and activity, depending on the specific protein and the location of the disulfide bond [3].
For instance, DTT can be used to unfold proteins for further analysis or to activate enzymes that require free cysteines (amino acids containing thiol groups) in their active sites [6].
DTT is considered a mild irritant and can cause skin and eye irritation upon contact. It is also suspected to be harmful if inhaled or swallowed [7]. Safety precautions such as wearing gloves, eye protection, and working in a well-ventilated area are essential when handling DTT [7].
Dithiothreitol functions predominantly as a reducing agent. The reduction of disulfide bonds typically proceeds through two sequential thiol-disulfide exchange reactions. Upon oxidation, dithiothreitol forms a stable six-membered ring with an internal disulfide bond. The compound's reactivity is influenced by pH; it is most effective above pH 7, where it exists predominantly in its thiolate form (-S). Dithiothreitol can also undergo oxidation when exposed to air, necessitating storage under inert conditions to minimize degradation.
The oxidation process can be catalyzed by transition metals, such as iron, leading to the formation of hydrogen peroxide and other reactive species. This biphasic reaction involves an initial lag phase followed by rapid O uptake and can induce oxidative damage to biomolecules .
Dithiothreitol can be synthesized through several methods:
These methods allow for the production of dithiothreitol in both laboratory and industrial settings.
Dithiothreitol has numerous applications across various fields:
Studies have shown that dithiothreitol interacts with various redox-active species in biological systems. Its consumption rate is often used as an indicator of oxidative potential, particularly in environmental samples like particulate matter . The presence of transition metals can significantly enhance the oxidation rate of dithiothreitol, leading to the generation of reactive oxygen species that may affect cellular components .
Dithiothreitol shares functional similarities with several other reducing agents, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-Mercaptoethanol | CHOS | Smaller size; commonly used but less effective at reducing buried disulfides. |
| Tris(2-carboxyethyl)phosphine | CHOP | More stable at low pH; slower reduction rate for folded proteins. |
| Dithiobutylamine | CHS | Similar structure; slightly different reactivity profile compared to dithiothreitol. |
Dithiothreitol's unique structure and redox properties make it particularly effective for specific biochemical applications where maintaining a reduced environment is critical.
Traditional methods for DTT synthesis rely on threose derivatives and epoxide intermediates. One approach begins with dimethyl 2,3-O-isopropylidene tartrate, which undergoes reduction with sodium borohydride (NaBH₄) in methanol to yield 2,3-O-isopropylidene threonol. Subsequent steps involve sulfonation with p-toluenesulfonyl chloride and nucleophilic substitution with potassium thioacetate, forming 2,3-O-isopropylidene dithiothreitol diacetate. Acidic hydrolysis removes the isopropylidene protecting group, followed by alkaline deacetylation to produce DTT with yields exceeding 90%.
An alternative route starts with 1,4-butenediol, which undergoes bromination to form 2,3-dibromo-1,4-butanediol. Epoxidation with aqueous sodium hydroxide generates 1,2-epoxy-3,4-butanediol, which reacts with thioacetic acid to form dithiothreitol diacetate. Final hydrolysis yields DTT, though this method requires careful handling of mutagenic bis-epoxide intermediates.
Recent advancements emphasize process intensification and safety. A telescoped continuous-flow synthesis eliminates hazardous intermediate isolation by combining base-mediated epoxidation, nucleophilic epoxide opening with thioacetic acid, and acid-catalyzed deacetylation in a single system. This method reduces reaction times from days to hours and enhances yields (85–92%) while minimizing exposure to carcinogenic intermediates.
Solid-state polymerization represents another innovation. Mechanical mixing of DTT with 2,2′-dithiodipyridine under ambient conditions produces poly(DTT), a self-immolative polymer. This method avoids solvents and high temperatures, enabling scalable production.
X-ray diffraction (XRD) reveals key structural features of DTT and its complexes. In a copper(II)-DTT complex, XRD peaks at 20.527°, 23.455°, and 26.663° indicate a crystalline orthorhombic lattice with unit cell parameters a = 10.2 Å, b = 12.4 Å, and c = 14.8 Å. The coordination geometry around copper is octahedral, with DTT acting as a bidentate ligand via sulfur atoms.
| Crystal Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell (Å) | a=10.2, b=12.4, c=14.8 |
| Coordination Geometry | Octahedral |
FTIR and Raman spectroscopy elucidate DTT’s conformational landscape. Seven minimum-energy conformers exist, stabilized by intramolecular sulfur-centered hydrogen bonds (SCHBs). The global minimum (G'TG'₁) exhibits a gauche-gauche configuration, with SCHBs between thiol and hydroxyl groups (S–H···O distances: 2.4–2.6 Å). Raman bands at 510 cm⁻¹ (S–S stretching) and 2580 cm⁻¹ (S–H stretching) confirm thiol group participation in redox reactions.
DTT exists as D- and L-isomers, differing in C2 and C3 stereochemistry. The D-isomer predominates in commercial preparations due to its superior reducing efficiency at physiological pH. Its epimer, dithioerythritol (DTE), adopts a cis-hydroxyl configuration, resulting in weaker SCHBs and slower disulfide reduction. Racemic mixtures are avoided in biochemical applications to ensure consistent redox activity.
| Property | DTT | DTE |
|---|---|---|
| Hydroxyl Orientation | Trans | Cis |
| Reduction Efficiency | High | Moderate |
| pKₐ (Thiol Groups) | 9.3, 9.5 | 9.0, 9.9 |
High-Performance Liquid Chromatography coupled with ultraviolet/visible detection represents one of the most widely adopted methodologies for dithiothreitol quantification in complex matrices [1] [2]. The technique exploits the differential ultraviolet absorption properties between the reduced and oxidized forms of dithiothreitol, providing a robust platform for both qualitative and quantitative analysis.
The chromatographic separation of dithiothreitol is typically achieved using reversed-phase columns, with C18 stationary phases demonstrating optimal retention characteristics [1]. The oxidized form of dithiothreitol exhibits strong ultraviolet absorption with a maximum around 283 nanometers due to its cyclic disulfide ring structure, while the reduced form shows significant absorbance only below 260 nanometers [1]. This differential absorption behavior forms the foundation for selective detection strategies.
Optimized mobile phase compositions typically consist of aqueous phosphate buffers with gradient elution using acetonitrile or methanol [3]. The pH of the mobile phase is maintained between 6.8 and 7.4 to ensure stability of the dithiothreitol species and minimize oxidation artifacts during analysis [4].
The analytical performance of High-Performance Liquid Chromatography with ultraviolet/visible detection for dithiothreitol quantification demonstrates excellent linearity across concentration ranges spanning three to four orders of magnitude [1] [3]. Detection limits as low as 0.35 micromolar have been achieved for reduced dithiothreitol at 254 nanometers, while oxidized dithiothreitol can be detected at 0.96 micromolar at 280 nanometers [1].
Method validation studies have demonstrated excellent precision with relative standard deviations below 2% for replicate injections [4]. The accuracy of the method, assessed through recovery studies in complex protein matrices, typically ranges from 98% to 102% across the analytical range [4].
Sample preparation protocols for High-Performance Liquid Chromatography analysis typically involve protein precipitation using 10% metaphosphoric acid to stabilize ascorbic acid analogs, followed by centrifugation and direct injection of the supernatant [5]. For protein-containing samples, ultrafiltration steps may be employed to remove high molecular weight interferences while retaining dithiothreitol in the filtrate [3].
The method demonstrates excellent tolerance to common biochemical buffer components including phosphate, Tris, and HEPES buffers. However, the presence of other reducing agents such as beta-mercaptoethanol or tris(2-carboxyethyl)phosphine requires careful consideration during method development to ensure adequate chromatographic resolution [3].
Tandem mass spectrometry represents the most definitive analytical approach for dithiothreitol characterization, providing unambiguous molecular identification through characteristic fragmentation patterns [3] [6]. The technique offers exceptional selectivity and sensitivity, making it particularly valuable for trace-level analysis in complex biological matrices.
Electrospray ionization in both positive and negative ion modes has been successfully employed for dithiothreitol analysis [3]. In positive ion mode, the protonated molecular ion [M+H]+ appears at m/z 155 for reduced dithiothreitol, while the oxidized form exhibits [M+H]+ at m/z 153. Negative ion mode analysis reveals [M-H]- ions at m/z 153 and 151 for reduced and oxidized forms, respectively [3].
Atmospheric pressure chemical ionization has also demonstrated utility, particularly for the analysis of oxidized dithiothreitol in complex protein refolding mixtures [3]. This ionization technique provides enhanced sensitivity for the oxidized disulfide form and reduced matrix effects compared to electrospray ionization in certain applications.
The characteristic fragmentation pathways of dithiothreitol provide highly specific transitions for selected reaction monitoring applications [3]. The most abundant product ion for reduced dithiothreitol (m/z 155 → 69) corresponds to the loss of the hydroxylated carbon chain, while oxidized dithiothreitol (m/z 151 → 105) exhibits fragmentation of the disulfide bridge with retention of the cyclic structure [3].
Collision energy optimization studies have established optimal values ranging from 15 to 25 electron volts, depending on the specific transition monitored and the mass spectrometer configuration [7]. These optimized parameters provide maximum sensitivity while maintaining adequate specificity for quantitative applications.
Liquid chromatography-tandem mass spectrometry methods for dithiothreitol quantification demonstrate exceptional sensitivity with detection limits in the low nanomolar range [3]. Linear dynamic ranges typically span four orders of magnitude, from 1 nanomolar to 10 micromolar, with correlation coefficients exceeding 0.999 [7].
The precision of the method, evaluated through replicate analysis of quality control samples, demonstrates relative standard deviations below 5% at all concentration levels [3]. Matrix effects are effectively minimized through the use of isotopically labeled internal standards when available, or structurally similar analogs in their absence [7].
Nuclear magnetic resonance spectroscopy provides unparalleled structural information for dithiothreitol characterization, enabling complete assignment of all proton and carbon resonances [8] [9]. The technique offers definitive identification capabilities and is particularly valuable for purity assessment and structural confirmation.
The proton nuclear magnetic resonance spectrum of dithiothreitol exhibits characteristic resonance patterns that enable unambiguous identification [8] [10]. The methylene protons adjacent to the sulfur atoms (CH₂-SH) appear as complex multiplets in the range 2.65-2.81 parts per million in deuterated chloroform [8]. The hydroxyl-bearing carbon protons (CHOH) resonate as multiplets between 3.95-4.05 parts per million [11].
The thiol protons (SH) exhibit variable chemical shifts depending on the solvent system and concentration, typically appearing between 1.60-1.70 parts per million in deuterated chloroform [8]. These resonances are subject to rapid exchange in protic solvents and may be broadened or absent in deuterium oxide solutions [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with well-resolved resonances for all carbon atoms in the dithiothreitol molecule [12]. The methylene carbons bonded to sulfur (CH₂-SH) exhibit characteristic resonances at approximately 26.5 parts per million, while the hydroxyl-bearing carbons (CHOH) appear at 71.2 parts per million [13].
The symmetrical structure of dithiothreitol results in equivalent chemical environments for the C1/C4 and C2/C3 carbon pairs, leading to simplified carbon-13 spectra with only two distinct resonances for the four carbon atoms [12]. This characteristic pattern serves as a definitive structural fingerprint for compound identification.
The choice of deuterated solvent significantly influences the nuclear magnetic resonance spectral characteristics of dithiothreitol [8] [11]. Deuterated chloroform provides optimal resolution for carbon-bound proton resonances but may lead to rapid exchange of labile protons. Deuterium oxide enables observation of exchangeable protons but may broaden certain resonances due to hydrogen bonding effects [11].
Sample preparation typically requires concentrations of 10-50 millimolar for proton nuclear magnetic resonance and 50-100 millimolar for carbon-13 nuclear magnetic resonance [12]. The addition of internal standards such as tetramethylsilane or sodium 3-(trimethylsilyl)propionate facilitates accurate chemical shift referencing [9].
Cyclic voltammetry represents a powerful electroanalytical technique for dithiothreitol quantification, exploiting the redox-active nature of the thiol functional groups [14] [15]. The method offers rapid analysis times, excellent sensitivity, and minimal sample preparation requirements, making it particularly attractive for high-throughput applications.
Gold electrodes have demonstrated exceptional performance for dithiothreitol detection due to the strong affinity between gold surfaces and thiol groups [16] [15]. The formation of self-assembled monolayers of dithiothreitol on gold surfaces provides a stable platform for electrochemical analysis while maintaining excellent electron transfer kinetics [14].
Mercury electrodes, particularly hanging mercury drop electrodes, offer unique advantages for protein structure-sensitive analysis of dithiothreitol [14] [17]. Dithiothreitol-modified mercury electrodes enable discrimination between native and denatured protein forms through differential catalytic behavior [18].
Glassy carbon electrodes modified with gold nanoparticles represent a promising approach for enhanced sensitivity [15]. The increased surface area provided by nanostructured surfaces results in improved detection limits and broader linear dynamic ranges compared to unmodified electrodes [15].
The electrochemical oxidation of dithiothreitol typically exhibits irreversible behavior with oxidation potentials ranging from +0.32 volts versus saturated calomel electrode for mercury electrodes to +1.21 volts for glassy carbon electrodes [14] [15]. The oxidation mechanism involves a two-electron process with formation of the cyclic disulfide product [19].
At gold electrodes, dithiothreitol oxidation occurs at approximately +0.65 volts versus saturated calomel electrode, with linear relationships between peak current and concentration observed over wide concentration ranges [16]. The peak current response demonstrates excellent correlation with dithiothreitol concentration, enabling accurate quantitative analysis [15].
Cyclic voltammetry methods for dithiothreitol quantification demonstrate detection limits in the range of 0.028 to 1.0 micromolar, depending on the electrode material and experimental conditions [15] [19]. Linear dynamic ranges typically span two to three orders of magnitude with correlation coefficients exceeding 0.995 [15].
The method exhibits excellent selectivity for dithiothreitol in the presence of common interfering species including ascorbic acid, glucose, and various amino acids [19]. The rapid analysis time, typically 5-15 minutes per sample, makes the technique well-suited for high-throughput applications and real-time monitoring [20].
Spectrophotometric assays represent the most accessible and widely implemented approaches for dithiothreitol quantification, offering simplicity, cost-effectiveness, and compatibility with standard laboratory instrumentation [21] [22]. These methods rely on chromogenic reactions that produce measurable absorbance changes proportional to thiol concentration.
The classical Ellman's reagent (5,5'-dithiobis-[2-nitrobenzoic acid]) remains one of the most frequently employed chromogenic reagents for thiol quantification [22]. The reaction between dithiothreitol and Ellman's reagent produces 2-nitro-5-thiobenzoic acid, which exhibits strong absorption at 412 nanometers with a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ [23].
The assay demonstrates good linearity in the concentration range of 1-100 micromolar with detection limits of approximately 2.5 micromolar [22]. The reaction reaches completion within 15 minutes at room temperature and exhibits excellent reproducibility with relative standard deviations below 3% [23].
4,4'-Dithiodipyridine represents an alternative chromogenic reagent offering enhanced sensitivity compared to Ellman's reagent [22] [24]. The reaction produces 4-thiopyridone, which absorbs strongly at 324 nanometers with a molar extinction coefficient of 19,800 M⁻¹cm⁻¹ [22].
The improved extinction coefficient results in detection limits as low as 0.028 micromolar, representing nearly a 100-fold improvement over traditional Ellman's reagent methods [22]. The assay demonstrates excellent linearity over the range 0.1-50 micromolar and exhibits minimal interference from common biochemical components [24].
Recent developments have introduced novel chromogenic systems based on nanoparticle aggregation and fluorescence resonance energy transfer mechanisms [21] [25]. Silver nanoparticle-based assays exploit the ability of dithiothreitol to induce controlled aggregation, resulting in characteristic color changes from yellow to deep green [25].
Thiol Blue™ represents a proprietary chromogenic reagent with maximum absorption at 680 nanometers, offering reduced interference from biological chromophores that typically absorb in the ultraviolet and visible regions [26]. The method demonstrates linear response over the range 5-200 micromolar with detection limits of 1.2 micromolar [26].
Spectrophotometric thiol quantification assays offer excellent practical advantages including rapid analysis times (10-30 minutes), minimal sample preparation requirements, and compatibility with standard ultraviolet-visible spectrophotometers [21] [26]. The methods demonstrate good precision with relative standard deviations typically below 5% [22].
However, spectrophotometric methods may suffer from interference by colored compounds in complex matrices and require careful pH control to maintain optimal reaction conditions [23]. The selectivity is generally lower than chromatographic or mass spectrometric methods, necessitating appropriate sample preparation to minimize matrix effects [27].